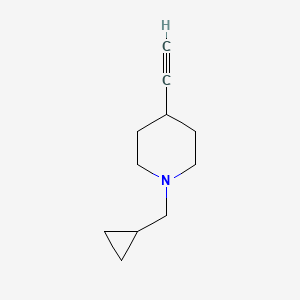![molecular formula C20H30N2O B13720146 17 beta-Hydroxy-5 alpha-androstano[3,2-c]pyrazole](/img/structure/B13720146.png)
17 beta-Hydroxy-5 alpha-androstano[3,2-c]pyrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
17 beta-Hydroxy-5 alpha-androstano[3,2-c]pyrazole is a synthetic anabolic steroid derived from dihydrotestosterone. It is known for its ability to promote muscle growth and enhance physical performance. This compound is often used in the field of sports and bodybuilding due to its potent anabolic properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 17 beta-Hydroxy-5 alpha-androstano[3,2-c]pyrazole involves several steps. One common method starts with the precursor dihydrotestosterone. The process includes the formation of a pyrazole ring through cyclization reactions. Specific reagents and catalysts are used to facilitate these reactions, ensuring high yield and purity of the final product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical synthesis. The process is optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent quality and output .
Analyse Des Réactions Chimiques
Types of Reactions
17 beta-Hydroxy-5 alpha-androstano[3,2-c]pyrazole undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Nucleophiles like hydroxide ions, electrophiles like alkyl halides
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while reduction can produce alcohols or alkanes .
Applications De Recherche Scientifique
17 beta-Hydroxy-5 alpha-androstano[3,2-c]pyrazole has a wide range of applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry and for studying steroid chemistry.
Biology: Employed in research on androgen receptors and their role in muscle growth and development.
Medicine: Investigated for its potential therapeutic uses in treating muscle wasting diseases and hormone deficiencies.
Industry: Utilized in the development of performance-enhancing drugs and supplements
Mécanisme D'action
The mechanism of action of 17 beta-Hydroxy-5 alpha-androstano[3,2-c]pyrazole involves binding to androgen receptors in muscle and bone tissues. This binding activates the receptor, leading to increased protein synthesis and muscle growth. The compound also influences the expression of genes involved in muscle development and repair .
Comparaison Avec Des Composés Similaires
Similar Compounds
Stanozolol: 17 beta-Hydroxy-17 alpha-methyl-5 alpha-androstano[3,2-c]pyrazole
Prostanozol: 5 alpha,17 beta-17-[(Tetrahydro-2H-pyran-2-yl)oxy]-2’H-androst-2-eno[3,2-c]pyrazole
Uniqueness
17 beta-Hydroxy-5 alpha-androstano[3,2-c]pyrazole is unique due to its specific structure, which provides a balance between anabolic and androgenic effects. This makes it particularly effective for promoting muscle growth with fewer androgenic side effects compared to other anabolic steroids .
Conclusion
This compound is a significant compound in the fields of chemistry, biology, medicine, and industry. Its unique properties and wide range of applications make it a valuable subject of scientific research and industrial production.
Propriétés
Formule moléculaire |
C20H30N2O |
|---|---|
Poids moléculaire |
314.5 g/mol |
Nom IUPAC |
(2S,13R,17S,18S)-2,18-dimethyl-6,7-diazapentacyclo[11.7.0.02,10.04,8.014,18]icosa-4(8),5-dien-17-ol |
InChI |
InChI=1S/C20H30N2O/c1-19-8-7-16-14(15(19)5-6-18(19)23)4-3-13-9-17-12(11-21-22-17)10-20(13,16)2/h11,13-16,18,23H,3-10H2,1-2H3,(H,21,22)/t13?,14-,15?,16?,18-,19-,20-/m0/s1 |
Clé InChI |
GZCJWTCFQKPYQN-RLTHVMGOSA-N |
SMILES isomérique |
C[C@]12CCC3[C@H](C1CC[C@@H]2O)CCC4[C@@]3(CC5=C(C4)NN=C5)C |
SMILES canonique |
CC12CCC3C(C1CCC2O)CCC4C3(CC5=C(C4)NN=C5)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-(5,5-Dimethyl-[1,3,2]dioxaborinan-2-yl)-2-pyrrolidin-1-yl-phenylamine](/img/structure/B13720066.png)

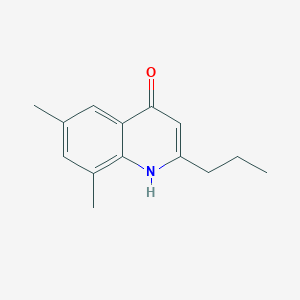
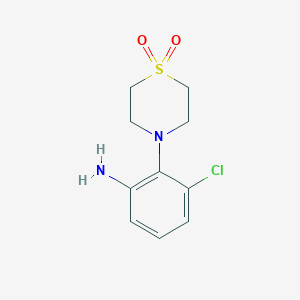


![2,3-Dihydro-[1,4]dioxino[2,3-g]quinoline-8-carboxylic Acid](/img/structure/B13720120.png)
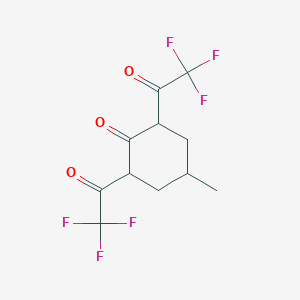
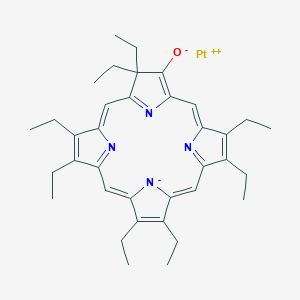
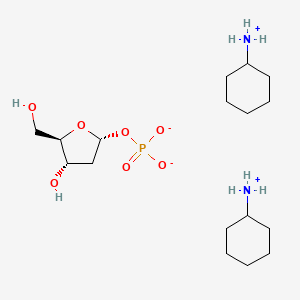


![Cyclopropyl-[5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-2-trifluoromethoxy-benzyl]-carbamic acid tert-butyl ester](/img/structure/B13720157.png)
